

# The Emergence of 25I-NBOMe: A Technical Guide on the Potent Psychedelic Phenethylamine

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## Compound of Interest

Compound Name: 25I-NBOMe

Cat. No.: B1664066

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

This whitepaper provides a comprehensive technical overview of 4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (**25I-NBOMe**), a potent synthetic psychedelic that emerged as a prominent recreational substance in the early 2010s. First synthesized for neuroscience research, its high affinity and full agonist activity at the serotonin 5-HT<sub>2A</sub> receptor led to its clandestine production and distribution, often misrepresented as LSD. This guide details its synthesis, pharmacology, mechanism of action, analytical detection methodologies, and the severe clinical toxicity associated with its use. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to provide a thorough resource for the scientific community.

## Introduction and Emergence

**25I-NBOMe** is a synthetic hallucinogen belonging to the N-benzyl phenethylamine class, derived from the 2C-I phenethylamine. It was first synthesized in 2003 by German chemist Ralf Heim at the Free University of Berlin as a research tool for mapping serotonin 5-HT<sub>2A</sub> receptors in the brain.<sup>[1][2]</sup> The N-(2-methoxybenzyl) substitution dramatically increases the compound's affinity for the 5-HT<sub>2A</sub> receptor compared to its parent compound, 2C-I.<sup>[3][4]</sup>

Internet-based drug user forums began discussing **25I-NBOMe** around 2010-2011, marking its entry into the recreational drug scene.<sup>[5][6]</sup> Often sold on blotter paper, in liquid, or as a powder under names like "N-Bomb" and "Smiles," it was frequently marketed as a legal or indistinguishable alternative to LSD.<sup>[1][7][8]</sup> This misrepresentation, combined with its steep dose-response curve and extreme potency, has led to numerous public health concerns, including severe intoxications and fatalities.<sup>[2][3][9][10]</sup> In 2013, the United States classified **25I-NBOMe** and other related compounds as Schedule I substances.<sup>[1][7]</sup>

## Chemistry and Synthesis

**25I-NBOMe**'s structure is based on the classic phenethylamine core. The addition of the N-(2-methoxybenzyl) group to 2C-I increases its potency at the 5-HT<sub>2A</sub> receptor by over an order of magnitude.<sup>[3][4][7]</sup>

The synthesis of **25I-NBOMe** is typically achieved through a reductive amination reaction between 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) and 2-methoxybenzaldehyde.

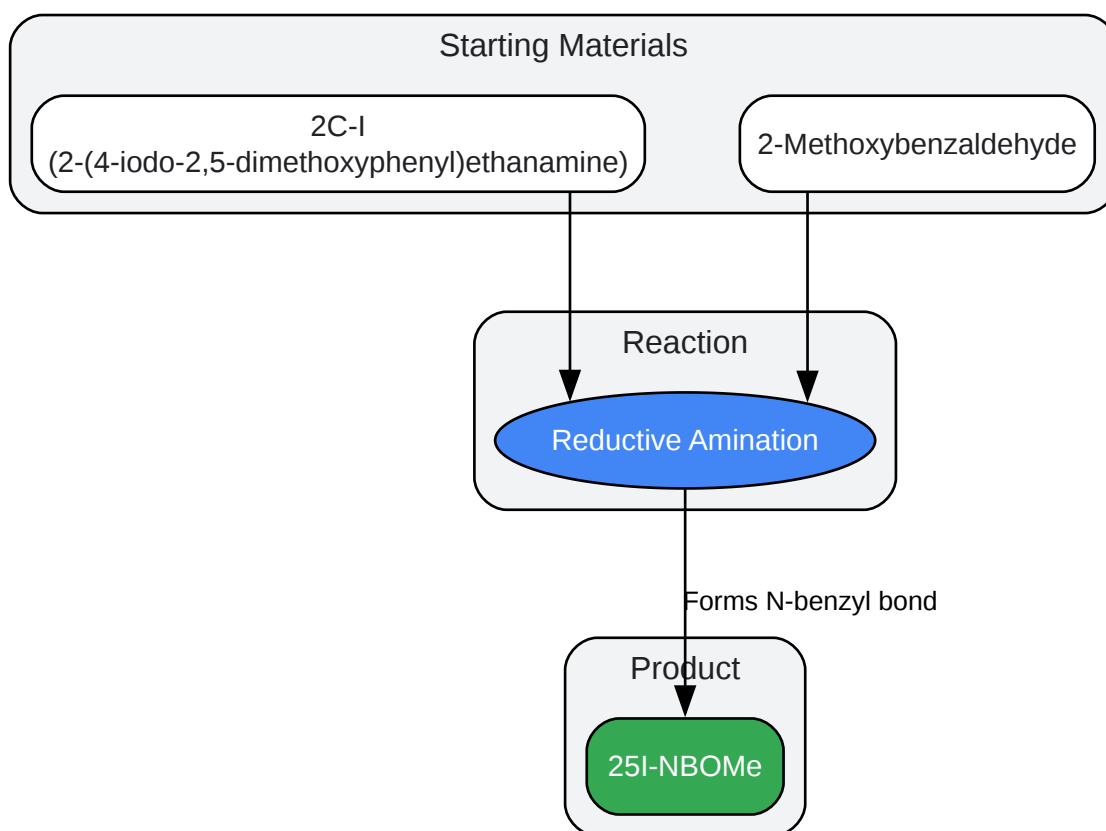


Figure 1. Synthesis of 25I-NBOMe via Reductive Amination.

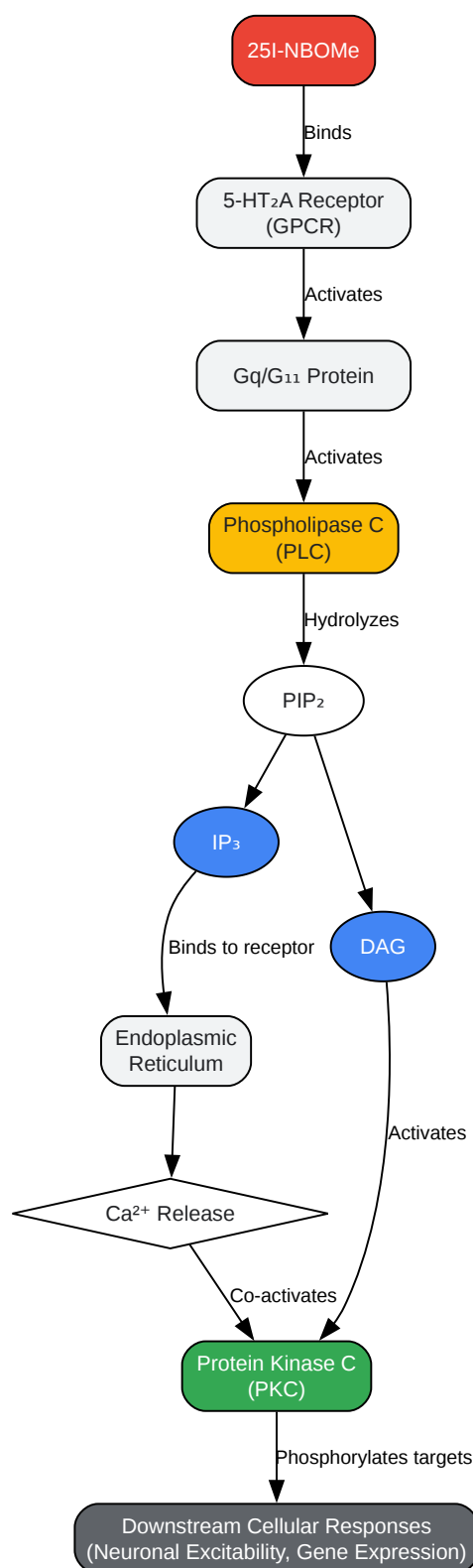


Figure 2. 5-HT<sub>2A</sub> Receptor Signaling Pathway.

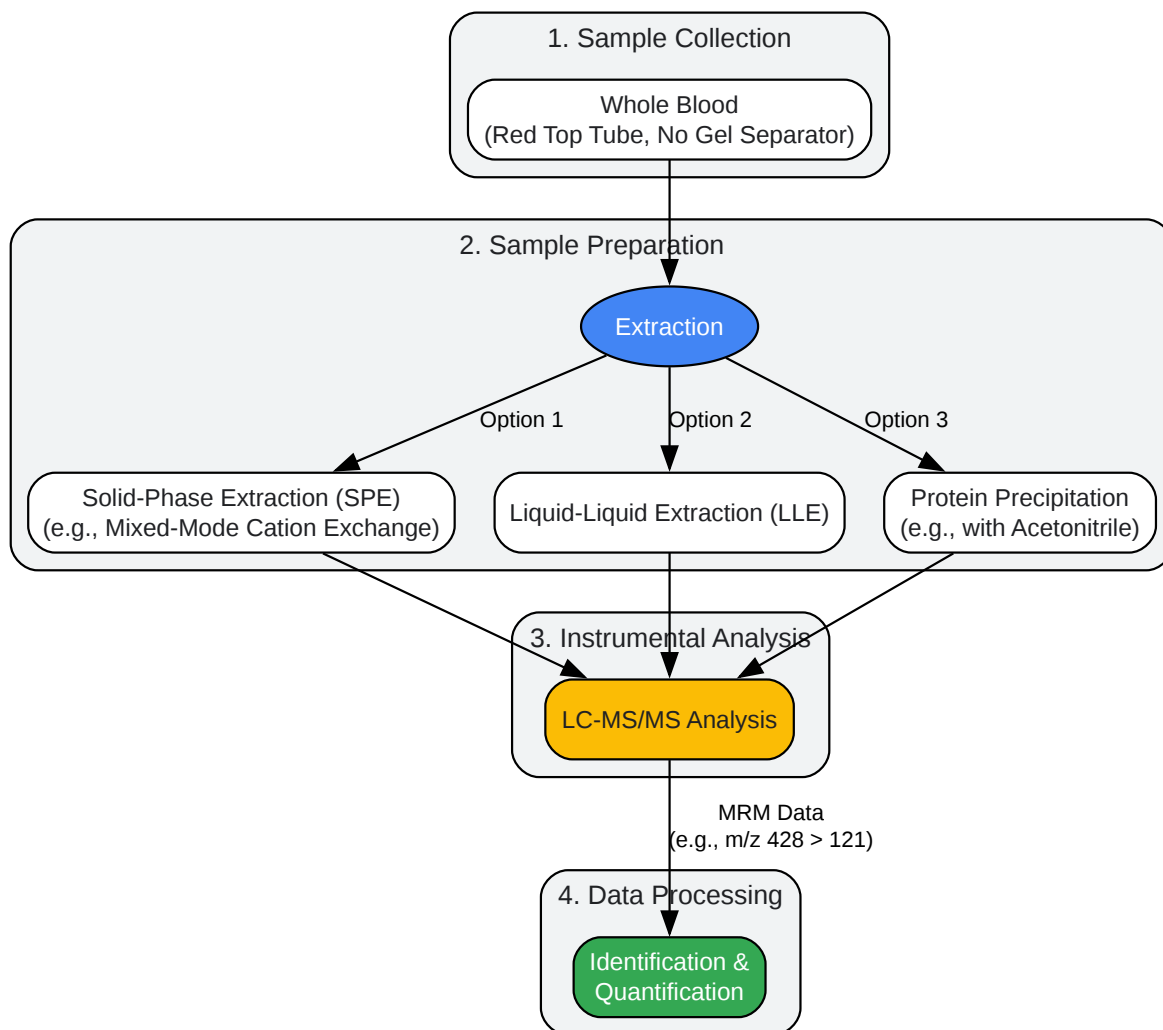


Figure 3. Analytical Workflow for 25I-NBOMe in Blood.

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